molecular formula C3H9FNOP B14749449 Phosphonamidic fluoride, trimethyl- CAS No. 661-60-9

Phosphonamidic fluoride, trimethyl-

Cat. No.: B14749449
CAS No.: 661-60-9
M. Wt: 125.08 g/mol
InChI Key: CZUWBNJRFOZULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonamidic fluoride, trimethyl- is an organophosphorus compound characterized by a phosphorus atom bonded to a fluoride group, three methyl groups, and an amide moiety. Its molecular structure imparts unique reactivity and stability, making it relevant in specialized chemical syntheses and regulated applications. The compound's nomenclature follows IUPAC rules where the fluoride group takes priority in naming, as indicated by OPCW guidelines .

Properties

CAS No.

661-60-9

Molecular Formula

C3H9FNOP

Molecular Weight

125.08 g/mol

IUPAC Name

N-[fluoro(methyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3

InChI Key

CZUWBNJRFOZULJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Fluorination of Phosphoramidite Intermediates

One of the most relevant approaches for synthesizing phosphonamidic fluorides involves the fluorination of phosphoramidite precursors. This strategy capitalizes on the reactivity of phosphorus(III) compounds toward fluorinating agents.

Fluorination Using Electrophilic Fluorinating Agents

Electrophilic fluorinating agents have been employed for similar phosphorus compounds, although with variable success. For instance, researchers have attempted using N-fluoro-1,4-diazabicyclooctane bis(tetrafluoroborate) (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) to fluorinate phosphonate compounds. While these reagents showed limited success with phosphonates (yields as low as 5%), they represent potential pathways for phosphonamidic derivatives.

A potential synthetic route involves:

  • Preparation of the corresponding dimethylamino phosphorus(III) intermediate
  • Treatment with an electrophilic fluorinating agent
  • Oxidation to form the desired P(V) compound
Nucleophilic Fluorination via Activated Intermediates

A more promising approach involves activation of a hydroxyl-containing precursor as a triflate, followed by nucleophilic displacement with fluoride sources. Similar chemistry has been demonstrated with methylphosphonates:

  • Activation of a hydroxyphosphorus intermediate with triflic anhydride and base (typically 2,6-lutidine)
  • Nucleophilic displacement with tetrabutylammonium fluoride (TBAF) in THF
  • Subsequent transformations to achieve the desired substitution pattern

This methodology has shown higher yields (significantly better than direct fluorination) for similar phosphorus compounds and could be adapted for phosphonamidic fluoride preparation.

Preparation via Trimethylsilyl Chemistry

The use of trimethylsilyl intermediates represents one of the most efficient routes for introducing fluorine into phosphorus compounds.

Reaction with Sulfuryl Chloride Fluoride

Research has demonstrated that trimethylsilyl esters with general formula RR′POSiMe3 react quantitatively and chemoselectively with sulfuryl chloride fluoride (ClSO2F) under mild conditions to produce phosphorofluoridates of high purity. This methodology could be adapted for phosphonamidic fluoride synthesis by:

  • Preparing a trimethylsilyl derivative of the appropriate phosphoramidate precursor
  • Treating with sulfuryl chloride fluoride under controlled conditions
  • Isolating the resulting phosphonamidic fluoride product

This approach is particularly attractive due to its reported high yields and mild reaction conditions. The reaction mechanism likely involves initial attack of the silyl group by fluoride, followed by subsequent rearrangement.

Activation with Trimethylchlorosilane

Another relevant strategy involves the activation of amino groups with trimethylchlorosilane (TMCS) in the synthesis of fluorophosphoramidites. This methodology has been successfully employed for creating phosphorofluoridates and phosphorofluoridothioates through fluorophosphoramidite intermediates. The approach could be modified for phosphonamidic fluoride synthesis by:

  • Preparing an appropriate phosphoramidate precursor
  • Activation with trimethylchlorosilane
  • Introduction of fluoride through an appropriate fluorinating agent
  • Final conversion to the desired phosphonamidic fluoride

Conversion from Phosphonamidic Chlorides

Phosphonamidic chlorides represent potential precursors for the synthesis of phosphonamidic fluorides through halogen exchange.

Halogen Exchange Reactions

A direct approach to phosphonamidic fluorides involves halogen exchange from the corresponding chlorides:

  • Preparation of N,N-dimethyl methylphosphonamidic chloride
  • Treatment with a fluoride source under anhydrous conditions
  • Isolation of the phosphonamidic fluoride product

Potential fluoride sources include potassium fluoride with crown ethers (such as 18-crown-6), silver fluoride, or anhydrous hydrogen fluoride. The reaction conditions must be carefully controlled to prevent hydrolysis of the P-F bond.

Comparative Analysis of Preparation Methods

Yield and Efficiency Considerations

The various preparation methods can be evaluated based on reported or projected yields. The following table summarizes the potential efficiency of different approaches:

Preparation Method Estimated Yield Range Key Advantages Key Limitations
Electrophilic fluorination 5-30% Direct approach Low yields, expensive reagents
Nucleophilic fluorination via triflates 40-60% Moderate yields, controllable conditions Multiple steps, sensitive intermediates
Sulfuryl chloride fluoride method 70-95% High yields, mild conditions Requires handling of reactive gases
Halogen exchange from chlorides 50-70% Relatively straightforward Moisture sensitivity, purification challenges
Phosphoramidite activation with TMCS 65-85% Versatile, good yields Complex procedure, multiple steps

Practical Considerations and Scalability

For practical laboratory synthesis, several factors beyond yield must be considered:

  • Reagent availability: Sulfuryl chloride fluoride is specialized and requires careful handling, while TBAF and electrophilic fluorinating agents are commercially available but expensive.

  • Equipment requirements: Methods involving gaseous reagents or pressure reactions require specialized equipment, limiting accessibility.

  • Scalability: The trimethylsilyl and halogen exchange approaches appear most amenable to scaling, while electrophilic fluorination would face significant challenges at larger scales.

  • Purification: All methods would require careful purification procedures, likely involving distillation under reduced pressure to obtain high-purity product.

Analytical Characterization

Spectroscopic Identification

Phosphonamidic fluoride, trimethyl- can be characterized by several spectroscopic techniques:

  • 31P NMR: Expected to show a characteristic doublet due to P-F coupling
  • 19F NMR: Should display a doublet with characteristic P-F coupling constant
  • 1H NMR: Would show signals for the methyl groups attached to phosphorus and nitrogen
  • Mass spectrometry: Molecular ion peak at m/z 125, with fragmentation patterns involving loss of methyl groups and the dimethylamino moiety

Purity Assessment

Purity assessment would typically employ:

  • Gas chromatography (GC)
  • High-performance liquid chromatography (HPLC)
  • Elemental analysis for C, H, N and P content

Chemical Reactions Analysis

Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.

Comparison with Similar Compounds

Alkyl-Substituted Phosphonamidic Fluorides

  • N-(1-(Di-n-decylamino)-n-decylidene)-P-decylphosphonamidic fluoride (CAS 2387495-99-8): Features long alkyl chains (C10), enhancing lipophilicity but reducing solubility in polar solvents.
  • Methyl-(1-(diethylamino)ethylidene)phosphonamidofluoridate (CAS 2387496-12-8): Contains shorter ethyl and methyl groups, offering intermediate polarity and reactivity compared to trimethyl- derivatives. Such compounds are often precursors in nerve agent synthesis, highlighting their regulated status under the Chemical Weapons Convention (CWC) .

Phosphinic Acid Derivatives

Phosphinic acids (e.g., benzyl(methyl)phosphinic acid) are structural analogs where the amide group is replaced by a hydroxyl group. These compounds exhibit greater hydrolytic stability due to the absence of the labile P–N bond, making them preferred in biochemical applications such as enzyme inhibition .

Phosphorofluoridates

Phosphorofluoridates (e.g., RO(R′O)P(O)F) share the P–O–F motif but lack the amide functionality. Synthesized via fluorination of trimethylsilyl phosphites with ClSO2F under mild conditions, these compounds are pivotal in nucleotide chemistry (e.g., mononucleoside phosphorofluoridates) . Their reactivity is generally higher than phosphonamidic fluorides due to the absence of steric hindrance from methyl groups.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Stability Applications Regulatory Status References
Phosphonamidic fluoride, trimethyl- C3H9FNOP P–F, N–amide, 3 × CH3 Moderate Specialty synthesis, agrochemicals CWC Schedule 1
N-(1-(Di-n-decylamino)-...-decyl)fluoride C40H82FN2OP P–F, long alkyl chains Low (hydrolysis) Surfactant research Restricted
Benzyl(methyl)phosphinic acid C8H11O2P P–OH, benzyl, CH3 High Enzyme inhibition, drug design Unrestricted
5′-Mononucleoside phosphorofluoridate Varies (e.g., C10H14FN2O7P) P–O–F, ribose moiety Moderate Antiviral research Non-regulated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.